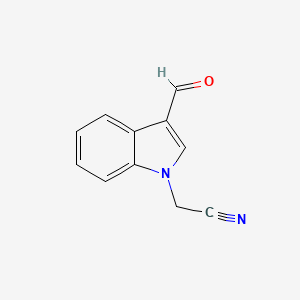

(3-formyl-1H-indol-1-yl)acetonitrile

描述

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental motif in the design of therapeutic agents and chemical probes. nih.govopenmedicinalchemistryjournal.com Its structural properties allow it to interact with a wide range of biological targets, cementing its importance in modern drug discovery. nih.gov

The indole scaffold is a common feature in a multitude of natural products isolated from various sources, including plants, fungi, and marine organisms. nih.govmdpi.com This includes the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174). nih.goveverant.org Many complex indole alkaloids, a class of over 4,100 known compounds, exhibit potent biological activities, serving as inspiration for new drug development. nih.gov

Table 1: Examples of Natural Products Containing the Indole Scaffold

| Compound Name | Source | Biological Significance |

|---|---|---|

| Tryptophan | Essential Amino Acid | Precursor to serotonin and melatonin everant.org |

| Serotonin | Animals | Neurotransmitter involved in mood regulation nih.gov |

| Melatonin | Animals, Plants, Fungi | Hormone regulating circadian rhythms nih.gov |

| Indole-3-Carbinol (B1674136) | Cruciferous Vegetables | Investigated for anticancer properties nih.gov |

| Vinblastine | Catharanthus roseus | Anticancer agent (tubulin polymerization inhibitor) nih.gov |

| Psilocybin | Fungi | Psychedelic compound everant.org |

The term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple biological receptors with high affinity. nih.gov The indole nucleus is a classic example of such a scaffold, found in a wide array of FDA-approved drugs targeting diverse medical conditions. nih.govrsc.org Its ability to serve as a template for libraries of compounds has made it a focal point in the development of pharmaceuticals and agrochemicals. chemimpex.com The versatility of the indole ring allows for modifications that can fine-tune the pharmacological profile of a molecule, leading to the discovery of potent and selective agents for various diseases, including cancer, hypertension, and migraines. nih.govresearchgate.net

Table 2: Selected FDA-Approved Drugs Featuring the Indole Scaffold

| Drug Name | Therapeutic Class | Indication |

|---|---|---|

| Indomethacin | NSAID | Pain and inflammation nih.gov |

| Sumatriptan | Triptan | Migraine headaches drugbank.com |

| Ondansetron | 5-HT3 Antagonist | Nausea and vomiting drugbank.com |

| Pindolol | Beta-Blocker | Hypertension, angina pectoris nih.govnih.gov |

| Vincristine | Vinca Alkaloid | Cancer nih.gov |

| Sunitinib | Kinase Inhibitor | Renal cell carcinoma, GIST drugbank.com |

Strategic Importance of Formyl and Acetonitrile (B52724) Functionalities in Indole Derivatives

The specific functionalization of the indole core in (3-formyl-1H-indol-1-yl)acetonitrile with both a formyl group at the C3-position and an N-acetonitrile group is of significant strategic value. These two groups offer orthogonal reactivity, enabling sequential or one-pot transformations to build molecular complexity.

The chemical character of this compound is defined by its two key functional groups. The 3-formyl group (an aldehyde) is a classic electrophile, readily participating in reactions such as condensations (e.g., Knoevenagel, Claisen-Schmidt), Wittig reactions, and reductive aminations. wikipedia.orgekb.eg This allows for the extension of the molecule's carbon skeleton and the introduction of new functionalities at the C3 position. researchgate.netnih.gov

Conversely, the acetonitrile moiety provides a different set of synthetic opportunities. The methylene (B1212753) protons adjacent to the nitrile group are acidic and can be deprotonated to form a nucleophilic carbanion, which can then participate in alkylation or condensation reactions. mdpi.com The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic rings. yufenggp.comwikipedia.org This dual reactivity makes the parent compound a versatile platform for creating a wide range of more complex indole derivatives.

The combined reactivity of the formyl and acetonitrile groups makes this compound an excellent precursor for constructing advanced heterocyclic systems and other complex molecules. chemimpex.com For instance, multicomponent reactions involving the aldehyde functionality can rapidly generate highly substituted carbocyclic and heterocyclic frameworks. nih.gov Following such transformations, the acetonitrile group remains available for further manipulation, such as intramolecular cyclization to form fused ring systems. The use of related compounds like 3-cyanoacetyl indoles in the synthesis of pyran, pyridine, and other heterocycles highlights the potential of such bifunctional precursors. nih.govresearchgate.net

Historical Context and Current Research Landscape of this compound

The synthesis of this compound is typically achieved through the N-alkylation of indole-3-carbaldehyde (also known as 3-formylindole) with an appropriate two-carbon synthon like chloroacetonitrile (B46850), often in the presence of a base. mdpi.compsu.eduresearchgate.net While indole-3-carbaldehyde itself is a well-known compound with a long history in chemical synthesis, its N-acetonitrile derivative has gained prominence more recently as a versatile intermediate. researchgate.net

Current research recognizes this compound as a key building block in medicinal chemistry and organic synthesis. chemimpex.com It is particularly noted for its utility in the development of novel indole derivatives with potential therapeutic applications. Research has pointed towards its use as a key intermediate for pharmaceuticals targeting neurological disorders and for creating compounds with anti-cancer and anti-inflammatory properties. chemimpex.com Furthermore, there is interest in using this compound to create specialized molecules such as fluorescent probes for biological imaging. chemimpex.com The ongoing exploration of this compound's reactivity continues to open new avenues for the synthesis of novel and potentially bioactive molecules. chemimpex.comnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-formylindol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRQLVIHXWZSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354318 | |

| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328973-78-0 | |

| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Formyl 1h Indol 1 Yl Acetonitrile and Its Precursors

Approaches to C-3 Formylation of Indole (B1671886) Core Structures

Classical Formylation Reactions

Several classical methods have long been the cornerstone for the synthesis of indole-3-carbaldehydes. These reactions, while foundational, often require harsh conditions and stoichiometric reagents.

Vilsmeier-Haack Reaction: This is one of the most widely used and effective methods for the direct formylation of indoles. The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). This electrophilic iminium salt attacks the C-3 position of the indole, and subsequent hydrolysis yields the desired indole-3-carbaldehyde. The method is highly reliable for a broad range of indole substrates.

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols, but it is also applicable to electron-rich heterocycles like indole and pyrrole (B145914). nih.govnih.gov The reaction typically uses chloroform (B151607) (CHCl₃) in a basic solution, which generates a dichlorocarbene (B158193) (:CCl₂) intermediate. This electrophile attacks the indole ring, leading to the formation of indole-3-carbaldehyde after hydrolysis. However, yields can be variable, and the reaction conditions are strongly basic. acs.orgorganic-chemistry.org

Rieche Reaction: The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). organic-chemistry.org This method provides an electrophilic species that regioselectively attacks the C-3 position of indoles.

Friedel-Crafts Reaction: While classical Friedel-Crafts acylation can be used for formylation, it often presents challenges due to the instability of the formylating agent (e.g., formyl chloride). Variants of this reaction, however, can be applied to indoles. These reactions involve an electrophilic aromatic substitution mechanism where a suitable formyl cation equivalent is introduced onto the indole ring, typically requiring a Lewis acid catalyst. organic-chemistry.orgresearchgate.net

Duff Reaction: The Duff reaction is primarily used for the formylation of highly activated aromatic compounds like phenols, but it can also be applied to indoles. nih.gov This method uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid. mdpi.comresearchgate.net The reaction proceeds through a series of steps involving the formation of an iminium ion which then acts as the electrophile. Studies have shown that the action of HMTA on indole in hot acetic acid can produce indole-3-carboxaldehyde (B46971).

Table 1: Comparison of Classical Indole Formylation Reactions

| Reaction | Formylating Agent | Typical Catalyst/Conditions | Key Features |

| Vilsmeier-Haack | DMF, N-Methylformanilide | POCl₃, SOCl₂ | High yields, widely applicable, regioselective for C-3. |

| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH, KOH) | Generates dichlorocarbene intermediate; basic conditions. nih.gov |

| Rieche | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄, SnCl₄) | Effective for electron-rich aromatics. organic-chemistry.org |

| Friedel-Crafts | Formyl cation equivalents | Lewis Acid (e.g., AlCl₃) | General electrophilic aromatic substitution pathway. organic-chemistry.org |

| Duff | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., AcOH, TFA) | Suitable for activated aromatics; convenient procedure. researchgate.net |

Advanced Catalytic Methods for Selective Formylation

To overcome the limitations of classical methods, significant research has focused on developing milder and more efficient catalytic systems for indole formylation.

Modern synthetic chemistry has seen the emergence of transition-metal catalysis as a powerful tool for C-H functionalization. Several systems have been developed for the C-3 formylation of indoles. For instance, iron-catalyzed methods using ferric chloride (FeCl₃) as a cheap and non-toxic catalyst have been reported. These reactions can employ formaldehyde (B43269) and aqueous ammonia (B1221849) as the formylating source with air as a green oxidant, offering an environmentally benign alternative. Copper-catalyzed systems have also been developed, utilizing reagents like tetramethylethylenediamine (TMEDA) as the one-carbon source.

Table 2: Examples of Transition Metal-Catalyzed Indole C-3 Formylation

| Metal Catalyst | Carbon Source | Oxidant | Key Advantages |

| Iron (FeCl₃) | Formaldehyde/Aqueous Ammonia | Air | Inexpensive, non-toxic catalyst, environmentally friendly. |

| Copper (CuCl) | TMEDA | Air (O₂) | Utilizes readily available reagents. |

| Ruthenium (RuCl₃) | N-Methylaniline | t-BuOOH | Demonstrates alternative carbon sources. |

Visible-light photoredox catalysis has gained prominence as a sustainable and powerful synthetic strategy. This approach allows for the generation of reactive intermediates under exceptionally mild conditions. Several studies have demonstrated the C-3 formylation of indoles using organic dyes like Eosin Y or Rose Bengal as photocatalysts. In these systems, a tertiary amine such as tetramethylethylenediamine (TMEDA) often serves as both a sacrificial electron donor and the one-carbon source. The reaction is typically conducted under an air or oxygen atmosphere, which acts as the terminal oxidant, and is irradiated with visible light (e.g., blue LEDs). This methodology is noted for its broad functional group tolerance and its alignment with the principles of green chemistry.

Electrochemical synthesis offers another green and efficient alternative to traditional chemical methods by using electricity to drive reactions, thus avoiding stoichiometric chemical oxidants or reductants. Electrochemically enabled C-3 formylation of indoles has been successfully developed. mdpi.com These methods often involve the oxidative coupling of indoles with various aldehydes or other one-carbon sources. The process can proceed through a Mannich-type reaction followed by an electrochemical C-N bond cleavage to introduce the carbonyl group. This strategy exhibits excellent functional group tolerance and can be applied to the late-stage functionalization of complex molecules.

Biocatalytic Approaches to Indole Formylation

The use of enzymes for chemical transformations offers unparalleled selectivity under mild, aqueous conditions. While direct biocatalytic C-3 formylation of indole is not a widely established method, enzymatic systems are used to produce valuable indole derivatives. For example, chemoenzymatic systems involving enzymes like tryptophan synthase and L-amino acid oxidase can be used to generate indole-3-pyruvate derivatives from substituted indoles. Although this does not directly yield a formyl group, such intermediates are closely related and highlight the potential for biocatalysis in functionalizing the indole core. Research in this area is ongoing to discover or engineer enzymes capable of direct C-H formylation.

Synthesis of the Target Compound

Once the key precursor, indole-3-carbaldehyde, is synthesized using one of the aforementioned methods, the final step to obtain (3-formyl-1H-indol-1-yl)acetonitrile is the N-alkylation of the indole nitrogen. This is typically achieved through a standard nucleophilic substitution reaction. The indole-3-carbaldehyde is treated with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782), in the presence of a base (e.g., potassium carbonate, sodium hydride) and a suitable polar aprotic solvent like DMF or acetonitrile (B52724). The base deprotonates the indole nitrogen, creating a nucleophilic anion that subsequently displaces the halide to form the desired N-CH₂CN bond, yielding the final product.

Introduction of the Acetonitrile Moiety at the Indole N-1 Position

The introduction of the acetonitrile group at the indole nitrogen is a key transformation in the synthesis of the title compound. This is typically achieved through N-alkylation reactions.

N-Alkylation Strategies with Halogenated Acetonitriles

The most direct approach for the synthesis of this compound involves the N-alkylation of indole-3-carboxaldehyde with a halogenated acetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby activating it for nucleophilic attack on the electrophilic carbon of the haloacetonitrile.

Commonly employed bases for this transformation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodium hydroxide (NaOH). mdma.ch The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile being frequently used to facilitate the reaction. researchgate.net For instance, the N-alkylation of 1H-indole-3-carbaldehyde with various alkyl halides has been successfully demonstrated in a mixture of acetonitrile and DMF under reflux conditions. researchgate.net Another established method involves the use of sodium hydride in tetrahydrofuran (B95107) (THF) for the deprotonation of indole-3-carboxaldehyde, followed by the addition of the alkylating agent.

While specific literature detailing the reaction of indole-3-carboxaldehyde with chloro- or bromoacetonitrile to yield this compound is not abundant, the general principles of indole N-alkylation are well-established and can be applied to this specific synthesis. The reaction conditions would likely involve the slow addition of the haloacetonitrile to a solution of indole-3-carboxaldehyde and a base in a suitable solvent at a controlled temperature.

Table 1: General Conditions for N-Alkylation of Indole-3-carboxaldehyde

| Base | Solvent | Alkylating Agent | Temperature | Reference |

| NaOH, KOH, NEt3 | Ethanol | Alkyl Halides | Reflux | mdma.ch |

| NaH | THF | Alkyl Halides | 0 °C to Room Temp. | |

| Various | DMF | Alkyl Halides | Conventional or Microwave | |

| - | Acetonitrile/DMF | Alkyl Halides | Reflux | researchgate.net |

Other N-Functionalization Techniques for Acetonitrile Introduction

Beyond classical N-alkylation with haloacetonitriles, other methods for introducing a cyanomethyl group onto the indole nitrogen have been explored. One such approach is photoredox catalysis, which offers a milder alternative to traditional methods. This technique can generate a cyanomethyl radical from a suitable precursor, such as bromoacetonitrile, which can then be coupled with the indole nitrogen. nih.govresearchgate.net This method has been successfully applied to the cyanomethylation of various indoles at the 2- or 3-position and could potentially be adapted for N-1 functionalization. nih.gov

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, primarily centered around the timing of the C-3 formylation and N-1 alkylation steps.

Sequential Functionalization Strategies

A common and straightforward approach to this compound is through a sequential functionalization strategy. This typically involves two distinct steps:

C-3 Formylation of Indole: The synthesis usually commences with the formylation of the indole ring at the C-3 position to produce indole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a widely used and efficient method for this transformation, employing a mixture of phosphorus oxychloride (POCl3) and DMF. orgsyn.orgresearchgate.net

N-1 Alkylation: The resulting indole-3-carboxaldehyde is then subjected to N-alkylation with a haloacetonitrile, as described in section 2.2.1.

This sequential approach allows for the clear and controlled introduction of the required functional groups, making it a reliable method for laboratory-scale synthesis.

One-Pot Multicomponent Reactions Incorporating Indole and Acetonitrile Fragments

One-pot multicomponent reactions (MCRs) offer an attractive alternative to sequential syntheses by combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. While specific MCRs that directly yield this compound are not extensively documented, the principles of MCRs involving indoles are well-established. rsc.orgrsc.org

A hypothetical one-pot synthesis could involve the simultaneous or sequential addition of indole, a formylating agent, and a cyanomethylating agent under conditions that promote both C-3 formylation and N-1 alkylation. However, achieving selectivity and avoiding side reactions in such a system would be a significant challenge.

A one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, demonstrating the feasibility of combining indole synthesis and N-alkylation in a single pot. rsc.org Adapting such a strategy to incorporate a formyl group at the 3-position would be a novel and efficient route to the target molecule.

Efficient Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The N-alkylation of indoles, being a key step, has been the subject of scalability studies, particularly for related heterocyclic systems like indazoles. researchgate.netrsc.org

Key considerations for the scalable synthesis include:

Reagent Selection: The choice of base and solvent is critical. While strong bases like sodium hydride are effective on a small scale, their use on a large scale can pose safety challenges due to their pyrophoric nature. Weaker, less hazardous bases such as potassium carbonate or sodium hydroxide are often preferred for industrial processes. Similarly, the selection of a solvent that is both effective and easily recoverable is important for economic and environmental reasons.

Process Safety: The exothermic nature of N-alkylation reactions requires careful temperature control to prevent runaway reactions. The use of jacketed reactors with efficient cooling systems is essential for large-scale production.

Work-up and Purification: The isolation and purification of the final product should be as simple as possible. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and scalable than chromatographic techniques.

Process Optimization: High-throughput experimentation (HTE) can be employed to rapidly screen various reaction conditions (e.g., bases, solvents, temperatures) to identify the optimal parameters for yield and purity, which is crucial for developing a robust and scalable process. rsc.org

By carefully addressing these factors, the synthesis of this compound can be efficiently scaled up to meet the demands of industrial applications.

Chemical Reactivity and Transformations of 3 Formyl 1h Indol 1 Yl Acetonitrile

Reactions Involving the Formyl Group (–CHO)

The formyl group at the C-3 position of the indole (B1671886) ring is an electrophilic center that readily participates in a variety of nucleophilic addition and redox reactions. Its position on the electron-rich indole nucleus influences its reactivity and also allows it to act as a directing group in certain metal-catalyzed transformations.

Nucleophilic Addition Reactions

The carbon-oxygen double bond of the aldehyde is polarized, rendering the carbon atom susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of (3-formyl-1H-indol-1-yl)acetonitrile.

The formyl group readily undergoes condensation reactions with various nucleophiles. One of the most common transformations is the formation of Schiff bases (or imines) through reaction with primary amines. This reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond. For instance, (1H)-indole-3-formaldehyde can be condensed with compounds like 2-amino-5-alkylthio-1,3,4-thiadiazole in ethanol with a catalytic amount of acetic acid to produce the corresponding indole Schiff base derivatives quora.com.

Another significant condensation reaction is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). This reaction, often catalyzed by a weak base like piperidine or triethylamine, results in the formation of a new carbon-carbon double bond researchgate.netorganic-chemistry.org. A variety of 1-acetyl-1H-indol-3-yl derivatives have been prepared via Knoevenagel reaction between indole-3-carboxaldehyde (B46971) and active methylene compounds, followed by N-acetylation organic-chemistry.org. Similarly, derivatives of this compound can be reacted with active methylene compounds like imidazolidine-2,4-dione in methanol with a catalytic amount of triethylamine to yield α,β-unsaturated products researchgate.net.

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Schiff Base Formation | 2-Amino-5-alkylthio-1,3,4-thiadiazole | Ethanol, Acetic Acid (catalytic) | Indole Schiff Base |

| Knoevenagel Condensation | Imidazolidine-2,4-dione | Methanol, Triethylamine (catalytic) | α,β-Unsaturated Indole Derivative |

| Knoevenagel Condensation | Malononitrile (B47326) or Nitromethane | Acetic Acid, Piperidine | Olefinic α,β-Unsaturated Indole Derivative |

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) or completely reduced to a methyl group.

Reduction to Hydroxyl Group: The reduction of the aldehyde to a primary alcohol is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically carried out in an alcoholic medium google.com. The reaction converts the C=O double bond of the formyl group into a C-OH single bond, yielding (3-(hydroxymethyl)-1H-indol-1-yl)acetonitrile. An improved method for producing indole-3-carbinol (B1674136) involves the reduction of indole-3-carboxaldehyde with sodium borohydride in an alcoholic medium containing glycols, which accelerates the process and simplifies purification google.com.

Reduction to Alkyl Group: Complete reduction of the formyl group to a methyl group (CH₃) requires more forceful conditions. The Wolff-Kishner reduction is a classic method for this conversion quora.comwikipedia.orgorganic-chemistry.org. The reaction first involves the formation of a hydrazone by treating the aldehyde with hydrazine (B178648) (NH₂NH₂). Subsequent heating of the hydrazone with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene glycol, leads to the elimination of nitrogen gas and the formation of the corresponding alkane quora.comorganic-chemistry.orgyoutube.com. This would convert this compound to (3-methyl-1H-indol-1-yl)acetonitrile.

| Transformation | Method | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Aldehyde to Primary Alcohol | Hydride Reduction | Sodium Borohydride (NaBH₄), Ethanol | Hydroxymethyl (–CH₂OH) |

| Aldehyde to Alkyl | Wolff-Kishner Reduction | Hydrazine (NH₂NH₂), KOH, Ethylene Glycol, Heat | Methyl (–CH₃) |

The aldehyde group can be oxidized to a carboxylic acid group (–COOH). The Pinnick oxidation is a highly efficient and mild method for this transformation, valued for its high functional group tolerance wikipedia.orgnrochemistry.com. This reaction utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions, typically buffered with a phosphate (B84403) like sodium dihydrogen phosphate (NaH₂PO₄) chemistry-reaction.compsiberg.com. A scavenger, such as 2-methyl-2-butene, is often added to quench the reactive byproduct hypochlorous acid (HOCl), which can otherwise lead to side reactions nrochemistry.compsiberg.com. The Pinnick oxidation is particularly effective for α,β-unsaturated aldehydes and substrates with sensitive functionalities, making it well-suited for the oxidation of this compound to 1-(cyanomethyl)-1H-indole-3-carboxylic acid without affecting the indole ring or the acetonitrile (B52724) group wikipedia.orgnih.gov.

The proposed mechanism involves the formation of chlorous acid (HClO₂) in situ, which adds to the aldehyde. The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid wikipedia.orgnrochemistry.comnih.gov.

Directing Group Properties in C-H Activation at C-2, C-4, C-5 of the Indole Ring

In transition-metal-catalyzed C-H activation reactions, a functional group on a molecule can coordinate to the metal center and direct the catalytic functionalization to a specific, often nearby, C-H bond. The formyl group at the C-3 position of the indole ring has been shown to act as an effective directing group.

Recent studies have demonstrated that a Pd(II)-catalyzed C-H arylation of 3-formylindoles with aryl iodides selectively yields C-4 arylated products nih.gov. In this process, the oxygen of the formyl group is believed to coordinate with the palladium catalyst, forming a cyclometalated intermediate that facilitates the activation of the C-H bond at the C-4 position of the indole's benzenoid ring nih.gov. This regioselectivity is significant because the C-H bonds of the benzene (B151609) portion of indole (C-4 to C-7) are generally less reactive than those at the C-2 or C-3 positions of the pyrrole (B145914) ring nih.gov. This methodology provides a powerful tool for the selective functionalization of the indole core at a traditionally less accessible position.

Reactions Involving the Acetonitrile Group (–CH₂CN)

The acetonitrile group (–CH₂CN) at the N-1 position also offers multiple avenues for chemical transformation. The nitrile moiety can undergo hydrolysis or reduction, while the adjacent methylene (–CH₂–) protons are acidic and can be removed to form a nucleophilic carbanion.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions askfilo.combrainly.in. Acid-catalyzed hydrolysis, for example with dilute sulfuric acid and heat, involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. This process ultimately yields a carboxylic acid (and an ammonium salt byproduct), transforming this compound into (3-formyl-1H-indol-1-yl)acetic acid askfilo.comdoubtnut.com. This reaction pathway is analogous to the well-established hydrolysis of indoleacetonitrile to indole-3-acetic acid orgsyn.org.

Reduction to Primary Amine: Nitriles can be reduced to primary amines using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent commonly used for this purpose chemistrysteps.comdoubtnut.commasterorganicchemistry.combrainly.in. The reaction involves the nucleophilic addition of hydride ions (H⁻) to the carbon of the nitrile group, followed by an aqueous workup to yield the primary amine chemistrysteps.comdoubtnut.comyoutube.com. This would convert the N-cyanomethyl group into an N-(2-aminoethyl) group, producing a tryptamine derivative.

α-Alkylation: The methylene protons adjacent to the nitrile group are acidic (pKa ≈ 25-30) due to the electron-withdrawing nature of the cyano group. They can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion libretexts.orgpressbooks.publibretexts.org. This carbanion is a potent nucleophile and can react with electrophiles like alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-carbon libretexts.orglibretexts.orgyoutube.com. This allows for the introduction of various alkyl substituents onto the methylene bridge of the acetonitrile group.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ (e.g., dil. H₂SO₄), Heat | Carboxylic Acid (–CH₂COOH) |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine (–CH₂CH₂NH₂) |

| α-Alkylation | 1. LDA, 2. R-X (Alkyl Halide) | Substituted Acetonitrile (–CHRCN) |

Hydrolysis to Amides and Carboxylic Acids

The nitrile functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding either the corresponding amide or carboxylic acid. This transformation is a fundamental reaction of nitriles. chemistrysteps.comlibretexts.org

Under mild basic conditions or with certain catalysts, the nitrile can be selectively hydrated to form (3-formyl-1H-indol-1-yl)acetamide. researchgate.netyoutube.com More vigorous reaction conditions, such as heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), will lead to the complete hydrolysis of the nitrile to (3-formyl-1H-indol-1-yl)acetic acid. libretexts.orgweebly.comgoogle.com The initial product of basic hydrolysis is the carboxylate salt, which requires an acidic workup to yield the final carboxylic acid. youtube.com

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation to form an imidic acid intermediate. Tautomerization then yields the amide. Further hydrolysis of the amide under basic conditions proceeds through a tetrahedral intermediate to give the carboxylate and ammonia (B1221849). chemistrysteps.com In acidic hydrolysis, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom for attack by water. Subsequent proton transfers and tautomerization lead to the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion. youtube.com

Table 1: Potential Hydrolysis Products of this compound

| Starting Material | Reagents and Conditions | Major Product |

| This compound | Mild base (e.g., NaOH), controlled temperature | (3-formyl-1H-indol-1-yl)acetamide |

| This compound | Strong acid (e.g., HCl), heat | (3-formyl-1H-indol-1-yl)acetic acid |

| This compound | Strong base (e.g., NaOH), heat, then H3O+ | (3-formyl-1H-indol-1-yl)acetic acid |

Cyanomethylation Reactions

Cyanomethylation refers to the introduction of a -CH2CN group. While this compound already possesses a cyanomethyl group on the indole nitrogen, the term can also describe reactions where a cyanomethyl group is added to another molecule. In the context of this compound's reactivity, it is more likely to act as a substrate for further functionalization rather than as a cyanomethylating agent itself. However, the active methylene group adjacent to the nitrile could potentially participate in reactions under strongly basic conditions.

Recent research has focused on the C3-H cyanomethylation of indazoles using visible-light photoredox catalysis, demonstrating a method for introducing a cyanomethyl group onto a heterocyclic core. nih.gov Other methods involve the metal-catalyzed addition of acetonitrile to unsaturated systems or the reaction of (trimethylsilyl)acetonitrile with carbonyl compounds in the presence of a Lewis base. encyclopedia.pubresearchgate.net These modern synthetic approaches highlight potential, yet unexplored, pathways for the further functionalization of the indole scaffold of this compound.

Cycloaddition Reactions for Heterocyclic Ring Formation (e.g., Pyridine, Oxazole, Tetrazole Synthesis)

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fused and appended heterocyclic systems through cycloaddition and condensation reactions.

Pyridine Synthesis: The formyl group, in conjunction with the adjacent C2 position of the indole ring, can participate in reactions to construct a pyridine ring. General methods for pyridine synthesis often involve the condensation of α,β-unsaturated carbonyl compounds with a source of ammonia, or the reaction of 1,5-dicarbonyl compounds with an amine. ijpsonline.com For instance, a multi-component reaction involving this compound, a β-dicarbonyl compound, and an ammonium source could potentially lead to the formation of a pyridine ring fused to the indole core. researchgate.net

Oxazole Synthesis: The van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov This methodology has been successfully applied to 3-formylindoles to prepare 5-(3-indolyl)oxazoles. nih.govresearchgate.net By analogy, this compound is expected to react with TosMIC in the presence of a base like potassium carbonate to yield 5-(1-(cyanomethyl)-1H-indol-3-yl)oxazole. The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring. nih.gov

Tetrazole Synthesis: The nitrile group of this compound is a key functional handle for the synthesis of tetrazoles. The most common method for the formation of a 5-substituted-1H-tetrazole is the [3+2] cycloaddition of a nitrile with an azide (B81097), typically sodium azide in the presence of a Lewis acid like zinc chloride or an ammonium salt. organic-chemistry.orgnih.gov This reaction would convert the cyanomethyl group into a (1H-tetrazol-5-yl)methyl group attached to the indole nitrogen. Multicomponent reactions have also been developed for the efficient synthesis of highly substituted tetrazoles. rug.nlnih.gov

Table 2: Potential Heterocyclic Products from this compound

| Heterocycle | Key Reactant(s) | Expected Product |

| Pyridine | β-dicarbonyl compound, ammonium source | Substituted pyrido[3,2-b]indole derivative |

| Oxazole | Tosylmethyl isocyanide (TosMIC), base | 5-(1-(cyanomethyl)-1H-indol-3-yl)oxazole |

| Tetrazole | Sodium azide, Lewis acid | (3-formyl-1-( (1H-tetrazol-5-yl)methyl)-1H-indole |

Transformations to Other Nitrogen-Containing Functionalities (e.g., Amine, Hydrazone)

The nitrile and formyl groups of this compound can be readily converted into other nitrogen-containing functionalities, further expanding its synthetic utility.

Amine Synthesis: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and electrochemical methods. researchgate.netnih.govnih.gov This would yield 2-(3-formyl-1H-indol-1-yl)ethan-1-amine, providing a primary amine functionality for further reactions such as amidation or alkylation. The formyl group can also be converted to an amine via reductive amination.

Hydrazone Synthesis: The formyl group readily undergoes condensation reactions with hydrazine or substituted hydrazines to form the corresponding hydrazones. researchgate.netdergipark.org.tr This reaction is typically carried out in an acidic or alcoholic medium. The resulting hydrazone can be a stable final product or a versatile intermediate for the synthesis of other heterocyclic systems like pyrazoles. The formation of hydrazones is a well-established and high-yielding transformation for aldehydes. researchgate.net

Functionalization of the Indole Nitrogen (N-1)

While the N-1 position of this compound is already substituted with a cyanomethyl group, this section will discuss general strategies for the functionalization of the indole nitrogen, which are relevant for the synthesis of the title compound and its analogues.

Alkylation and Acylation Strategies

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base, such as sodium hydride (NaH), to form an indolide anion, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent. beilstein-journals.org The synthesis of this compound itself involves the N-alkylation of 3-formylindole with chloroacetonitrile (B46850). The choice of base and solvent can influence the regioselectivity of alkylation (N-1 vs. C-3) in unsubstituted indoles, but with the C-3 position blocked by a formyl group, N-1 alkylation is highly favored. d-nb.info

N-Acylation: N-acylation of indoles can be achieved using various acylating agents such as acyl chlorides, anhydrides, or thioesters. nih.gov The use of a base like cesium carbonate can facilitate the reaction. nih.govbeilstein-journals.org N-acylation introduces an electron-withdrawing acyl group onto the indole nitrogen, which can influence the reactivity of the indole ring and can also serve as a protecting group. nih.gov

Introduction of Protecting Groups

In multi-step syntheses involving indole derivatives, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups can be introduced at the N-1 position. Common protecting groups for indoles include:

Sulfonyl groups: Tosyl (Ts) and benzenesulfonyl (Bs) groups are readily introduced by reacting the indole with the corresponding sulfonyl chloride in the presence of a base. They are stable to a wide range of conditions and can be removed with strong reducing agents or under basic conditions.

Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common protecting groups that can be introduced using Boc anhydride or Cbz chloride, respectively. They are generally stable but can be removed under acidic (Boc) or hydrogenolytic (Cbz) conditions.

Alkyl groups: Simple alkyl groups like methyl or benzyl can be considered protecting groups, although their removal can be challenging.

Chemo- and Regioselectivity in Reactions of this compound

The molecule possesses multiple reactive sites:

The formyl group at the C3 position, which can undergo nucleophilic attack and oxidation/reduction.

The acetonitrile group at the N1 position, where the methylene protons are acidic and the nitrile can be hydrolyzed or reduced.

The indole ring itself, which has several positions (C2, C4, C5, C6, C7) susceptible to electrophilic substitution or metal-catalyzed C-H functionalization.

The interplay between these functional groups would dictate the chemo- and regioselectivity of any given reaction. For example, the electron-withdrawing nature of both the N-acetonitrile and C3-formyl groups deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. The formyl group could also act as a directing group in metal-catalyzed C-H activation, potentially favoring functionalization at the C2 or C4 positions. However, without experimental data from peer-reviewed sources, any discussion of these potential outcomes remains hypothetical.

Due to the strict requirement to focus solely on This compound and the current lack of specific published data for the requested sections, this article cannot be completed at this time.

Derivatives and Analogues of 3 Formyl 1h Indol 1 Yl Acetonitrile

Design Principles for Novel Indole (B1671886) Derivatives

The rational design of new indole derivatives often employs sophisticated strategies to optimize potency, selectivity, and pharmacokinetic properties. These strategies aim to explore new chemical spaces while retaining the key interactions of the parent molecule with its biological target.

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a different chemical scaffold while maintaining the original's biological activity. researchgate.net This approach is used to discover new classes of compounds with improved properties, such as enhanced potency, better synthetic accessibility, or novel intellectual property. researchgate.net In the context of indole derivatives, this could involve replacing the indole ring with other heterocyclic systems that mimic its spatial and electronic properties. For instance, the 1,3-benzothiazole ring has been proposed as a valid option for scaffold-hopping from indole derivatives. mdpi.com

Closely related to scaffold hopping is the concept of bioisosteric replacement. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. researchgate.netnih.gov This principle is widely used to modify a known bioactive compound to improve its pharmacological profile. For indole scaffolds, bioisosteric replacement can be applied to develop potent and selective inhibitors of various enzymes. researchgate.netsci-hub.se For example, replacing the indole moiety with a 7-azaindole (B17877) scaffold has been successfully used in the development of kinase inhibitors. researchgate.net These twin concepts are crucial in modern drug design for navigating chemical space and optimizing lead compounds. nih.gov

For indole-based compounds, molecular hybridization has been a fruitful strategy. A prominent example is the creation of indole-triazole conjugates, which have emerged as promising candidates for new drug development. nih.goveurekaselect.com The indole and triazole moieties can be connected through various synthetic routes to generate diverse libraries of compounds for biological screening. nih.gov The structural diversity achievable with such hybrids offers avenues to optimize their pharmacokinetic and pharmacodynamic attributes, thereby enhancing their therapeutic potential. nih.gov

Classes of Synthesized Derivatives

The functional groups of (3-formyl-1H-indol-1-yl)acetonitrile provide reactive handles for the synthesis of various classes of derivatives. The aldehyde function is particularly useful for forming new carbon-nitrogen double bonds, leading to Schiff bases and hydrazones, while the indole scaffold itself can be incorporated into more complex heterocyclic systems.

The formyl group at the C3 position of the indole ring is readily condensed with primary amines to form Schiff bases (imines) or with hydrazines/hydrazides to form hydrazones. researchgate.netjbpr.in These reactions are typically straightforward, often involving heating the indole aldehyde with the appropriate amine or hydrazine (B178648) derivative in a suitable solvent like ethanol. jbpr.innih.gov

A variety of amines, including substituted anilines and amino acids, have been used to create novel indole-based Schiff bases. researchgate.netnih.gov Similarly, hydrazone derivatives can be synthesized by reacting the indole aldehyde with various hydrazides. minarjournal.comresearchgate.net These derivatives have been explored for a range of biological activities. The general synthetic approach allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships. nih.gov

Table 1: Examples of Indole-Based Schiff Base and Hydrazone Derivatives

| Derivative Class | Reactant | Resulting Moiety | Reference |

|---|---|---|---|

| Schiff Base | Substituted Anilines | C=N-Aryl | jbpr.in |

| Schiff Base | Amino Acids (e.g., Histidine, Leucine) | C=N-CH(R)-COOH | nih.gov |

| Hydrazone | Hydrazine Hydrate | C=N-NH2 | minarjournal.com |

This table provides a generalized representation of derivative classes synthesized from indole-3-carboxaldehyde (B46971), a principle directly applicable to this compound.

Quinazolinone is another important heterocyclic scaffold known for its diverse biological activities. researchgate.net Synthetic strategies have been developed to fuse or link indole moieties with the quinazolinone framework, creating hybrid molecules. nih.govresearchgate.net The synthesis of such derivatives can be achieved through multi-step reactions. For example, a common route involves the reaction of an anthranilic acid derivative with other reagents to build the quinazolinone ring, which is then functionalized with an indole-containing component. organic-chemistry.orgnih.gov These complex structures combine the features of both parent heterocycles, aiming for novel or enhanced biological profiles.

The acetamide (B32628) functional group can be incorporated into indole derivatives to modulate their properties. Indole-3-acetamides, for instance, can be synthesized via the coupling of indole-3-acetic acid with various substituted anilines, often using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov While this compound already possesses an acetonitrile (B52724) group at the N1 position, further modifications can lead to acetamide-like structures, or the core indole scaffold can be used to build more complex acetamide derivatives. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been designed and synthesized based on the inhibitory effects of indole analogues on biological targets. rsc.org

Sulfonamide Derivatives

While the indole nitrogen of this compound is already substituted, precluding direct N-sulfonylation, sulfonamide functionalities can be incorporated by derivatizing the C3-formyl group. A common strategy involves the synthesis of sulfonylhydrazones through the condensation of the aldehyde with various sulfonylhydrazides. mdpi.com

This reaction typically proceeds by reacting the indole-3-carbaldehyde derivative with a substituted benzenesulfonohydrazide (B1205821) in a suitable solvent like ethanol. mdpi.com This approach leads to hybrid molecules that combine the indole pharmacophore with the well-established biological activity of the sulfonamide group. mdpi.commdpi.com

A representative synthesis is shown below: Reaction of an N-substituted indole-3-carbaldehyde with a benzenesulfonohydrazide to form an indole-sulfonylhydrazone derivative.

Table 1: Examples of Indole-Sulfonylhydrazone Derivatives Synthesized from Indole-3-Carbaldehydes (Illustrative data based on related compounds)

| Compound ID | Indole Substituent (R1) | Sulfonyl Group Substituent (R2) | Method | Reference |

| I | -H | -C₆H₅ | Condensation in ethanol | mdpi.com |

| II | 5-Cl | -C₆H₅ | Condensation in ethanol | mdpi.com |

| III | -H | 4-CH₃-C₆H₄ | Condensation in ethanol | mdpi.com |

| IV | 5-Cl | 4-CH₃-C₆H₄ | Two-step from sulfonyl chloride | mdpi.com |

These hybrid structures are of significant interest in medicinal chemistry due to the diverse pharmacological profiles of sulfonamides, which include anticancer, antibacterial, and anti-inflammatory properties. scirp.orgresearchgate.net The combination of these two pharmacophores offers opportunities for synergistic therapeutic effects. mdpi.com

Other Heterocyclic Annulations

The functional groups of this compound provide a rich platform for the construction of fused and appended heterocyclic systems. The aldehyde at the C3-position is a key electrophilic center for condensation and cyclization reactions.

Triazole Derivatives: One prominent application is the synthesis of 1,2,3-triazole derivatives. For instance, N-propargyl-3-formylindole, an analogue of the title compound, can undergo a copper(I)-catalyzed cycloaddition reaction with sodium azide (B81097) and various organic halides. researchgate.net This "click chemistry" approach provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles linked to the indole core. researchgate.netnih.gov

Thiazole and Pyrimidine (B1678525) Derivatives: The formyl group can also participate in reactions to form other five- and six-membered heterocycles.

Thiazoles: Condensation of indole-3-carboxaldehydes with compounds like phenacyl bromide and thiourea (B124793) can yield 1,3-thiazol-2-amine derivatives. researchgate.net

Pyrimidines: Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326), followed by cyclization with reagents such as thiourea, can lead to substituted pyrimidine derivatives. nih.gov

Pyran and Pyrazole Derivatives: Multi-component reactions are particularly effective for building complex heterocyclic systems.

Pyrans: The reaction of 3-cyanoacetyl indoles (related structures to the title compound) with aldehydes and malononitrile can produce highly substituted pyran rings fused or linked to the indole scaffold. nih.gov

Pyrazoles: Condensation of indole-3-carboxaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in acetic acid leads to the formation of 4-[1H-indol-3-ylmethylene]-1H-pyrazol-5(4H)-one derivatives.

These annulation strategies significantly expand the chemical diversity of the this compound scaffold, providing access to a wide array of novel compounds with potential therapeutic applications. researchgate.netnih.govmetu.edu.tr

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues of this compound, SAR investigations have primarily focused on their potential as anticancer agents, particularly as kinase inhibitors or tubulin polymerization inhibitors. mdpi.comnih.gov These studies systematically modify different parts of the molecule—the indole ring, the C3-substituent, and the N1-substituent—to understand their contribution to potency and selectivity. nih.govnih.gov

Impact of Substituents on Biological Potency and Selectivity

The biological activity of indole-based compounds is highly sensitive to the nature and position of substituents on the indole core and its side chains. nih.gov

Substituents on the Indole Ring: The electronic properties of substituents on the benzene (B151609) portion of the indole ring play a significant role in modulating activity.

Electron-Withdrawing Groups (EWGs): Halogen atoms (e.g., -Cl, -F) or a cyano group (-CN) at the C5 or C6 position often enhance cytotoxic activity against various cancer cell lines. For example, in a series of indole-based chalcones, a 5-Cl or 5-OCH₃ substituent was found to be a critical contributor to enhanced activity. mdpi.comnih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also influence potency, though their effect is often position-dependent. In some series, N-methylation of the indole ring significantly enhanced anticancer activity compared to the unsubstituted N-H analogue. nih.gov

Modifications at the C3-Position: The formyl group and its derivatives are key determinants of the mechanism of action.

In analogues designed as tubulin inhibitors, replacing the 3,4,5-trimethoxyphenyl moiety in iso-combretastatin A-4 with an indole C3-olefin showed promising activity. nih.gov

For acrylonitrile (B1666552) derivatives, the nature of the aryl group attached to the β-carbon of the double bond is critical. A 4-nitrophenyl substituent in one series of 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives resulted in the highest potency and selectivity against colorectal carcinoma cells. nih.gov

Modifications at the N1-Position: The N1-acetonitrile group itself is a point of modification. While less explored than the indole ring or C3-position, altering the N1-substituent can impact pharmacokinetic properties like lipophilicity and cell permeability. For instance, replacing the N-H with a small alkyl group like methyl can increase lipophilicity and potency. nih.gov

Table 2: Illustrative SAR Data for Indole-Based Anticancer Agents (Data compiled from studies on related indole analogues)

| Compound Analogue | Indole Ring Substitution | C3-Position Moiety | N1-Position Substitution | Target Cell Line | IC₅₀ (µM) | Reference |

| A | H | 3-(Quinolin-3-yl)acryloyl | -H | A549 (Lung) | >10 | nih.gov |

| B | H | 3-(Quinolin-3-yl)acryloyl | -CH₃ | A549 (Lung) | 0.15 | nih.gov |

| C | 5-Cl | N'-benzylidene-benzenesulfonohydrazide | -H | MCF-7 (Breast) | 0.85 | mdpi.com |

| D | 5-OCH₃ | N'-benzylidene-benzenesulfonohydrazide | -H | MCF-7 (Breast) | 0.95 | mdpi.com |

| E | H | 3-(4-Nitrophenyl)pyrazolyl-acrylonitrile | -H | HCT116 (Colon) | 6.76 | nih.gov |

| F | H | 3-(4-Hydroxyphenyl)pyrazolyl-acrylonitrile | -H | HCT116 (Colon) | 12.43 | nih.gov |

These findings highlight that a combination of electronic and steric factors governs the biological activity, and rational modification based on SAR studies is a key strategy for developing potent and selective therapeutic agents. nih.govnih.gov

Conformational Analysis and Pharmacophore Mapping

The three-dimensional arrangement of a molecule (conformation) and the spatial distribution of its key chemical features (pharmacophore) are critical for its interaction with a biological target.

Pharmacophore Mapping: Pharmacophore modeling identifies the essential features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. For indole-based anticancer agents, common pharmacophoric models often include:

An aromatic indole core that provides a hydrophobic surface for π-π stacking interactions.

A hydrogen bond acceptor, often the carbonyl oxygen of the C3-substituent.

Additional hydrophobic or aromatic features extending from the core structure.

In silico studies on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors identified key binding interactions within the enzyme's active site, highlighting the importance of the indole N-H (or substituent) and the oxime moiety for binding. mdpi.com Such models are instrumental in guiding the design of new analogues with improved affinity and selectivity for their intended biological targets. nih.gov

Development of Prodrugs Based on the this compound Scaffold

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. Prodrug strategies are often employed to overcome limitations of the parent compound, such as poor solubility, low bioavailability, or off-target toxicity. mdpi.comtdl.org

For the this compound scaffold, several prodrug approaches can be envisioned, primarily by modifying the C3-formyl group or by designing systems that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors. mdpi.comtdl.org

Phosphate (B84403) Prodrugs: One common strategy to enhance the aqueous solubility of a drug is to introduce a phosphate group. This approach has been successfully applied to other indole-based anticancer agents, such as OXi8006, a tubulin polymerization inhibitor. tdl.org The hydroxyl group of a reduced formyl group (a hydroxymethyl group) on the indole scaffold could be phosphorylated to create a water-soluble phosphate salt. This prodrug would be cleaved by endogenous phosphatases in the body to release the active, more lipophilic parent compound. tdl.org

Bioreductively Activated Prodrugs: To achieve tumor-selective drug delivery, bioreductive prodrugs can be designed. These compounds are stable under normal oxygen levels but are activated in the low-oxygen (hypoxic) conditions characteristic of many solid tumors. This can be achieved by incorporating a nitroaromatic or related trigger group into the molecule. tdl.org For the this compound scaffold, the formyl group could be derivatized with a nitro-containing moiety that, upon reduction in a hypoxic environment, triggers a cascade reaction to release the active cytotoxic agent.

GSH-Responsive Prodrugs: Another tumor-targeting strategy involves exploiting the elevated levels of glutathione (B108866) (GSH) in cancer cells. Prodrugs can be designed with linkers that are cleaved by GSH. For example, indole-chalcone derivatives have been linked to other cytotoxic agents via a GSH-responsive linker to overcome multidrug resistance. mdpi.com A similar concept could be applied to analogues of this compound to enhance their efficacy against resistant cancer cell lines.

These prodrug strategies offer promising avenues for improving the therapeutic index of drugs derived from the this compound scaffold, enhancing their solubility, and enabling targeted delivery to cancer cells. mdpi.comtdl.org

Biological Activities and Pharmacological Relevance of 3 Formyl 1h Indol 1 Yl Acetonitrile Derivatives

Anti-Cancer Activityjocpr.com

The quest for more effective and targeted cancer therapies has led to the exploration of various synthetic compounds, with indole (B1671886) derivatives showing considerable promise. nih.gov Derivatives of (3-formyl-1H-indol-1-yl)acetonitrile have been investigated for their potential as anti-cancer agents, demonstrating activity through several mechanisms of action. jocpr.com

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives exhibited significant growth inhibition potency. One prominent compound, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, showed remarkable activity with GI50 values ranging from 0.0244 to 5.06 μM across various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer. nih.gov

Another study focusing on indolyl-hydrazone derivatives reported potent cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com Specifically, compounds designated as 5, 8, and 12 in the study displayed IC50 values of 2.73 ± 0.14, 4.38 ± 0.23, and 7.03 ± 0.37 μM, respectively, which were more potent than the standard drug staurosporine (B1682477) (IC50 = 8.32 ± 0.43 μM). mdpi.com

| Compound Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia (HL-60(TB)) | GI50 | 0.0244 - 5.06 | nih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Non-Small Cell Lung Cancer (NCI-H522) | GI50 | 0.0244 - 5.06 | nih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Colon Cancer (COLO 205) | GI50 | 0.0244 - 5.06 | nih.gov |

| Indolyl-hydrazone derivative 5 | Breast Cancer (MCF-7) | IC50 | 2.73 ± 0.14 | mdpi.com |

| Indolyl-hydrazone derivative 8 | Breast Cancer (MCF-7) | IC50 | 4.38 ± 0.23 | mdpi.com |

| Indolyl-hydrazone derivative 12 | Breast Cancer (MCF-7) | IC50 | 7.03 ± 0.37 | mdpi.com |

Tubulin Polymerization Inhibition

One of the key mechanisms by which certain indole derivatives exert their anti-cancer effects is through the inhibition of tubulin polymerization. semanticscholar.org Microtubules, which are essential for cell division, are dynamic polymers of tubulin, making them an attractive target for cancer chemotherapy. nih.gov Arylthioindole (ATI) derivatives, for example, are potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site on β-tubulin. nih.gov

Specific indole-based 1,2,4-triazole (B32235) derivatives have been shown to effectively inhibit tubulin polymerization. rsc.org For instance, one such promising compound demonstrated an IC50 value of 8.3 μM for tubulin polymerization inhibition. rsc.org Further research into a new class of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring at various positions of the indole nucleus revealed potent inhibition of tubulin polymerization. One particular compound from this series exhibited an IC50 value of 0.58 ± 0.06 µM. nih.gov

| Compound Type | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Indole-based 1,2,4-triazole derivative | Tubulin Polymerization Inhibition | 8.3 | rsc.org |

| Sulfur atom-spaced TMP derivative of indole | Tubulin Polymerization Inhibition | 0.58 ± 0.06 | nih.gov |

| Arylthioindole (ATI) derivative 3 | Tubulin Assembly Inhibition | 3.3 | nih.gov |

DNA Cleavage Activity

Some indole derivatives have been found to possess DNA cleavage activity, suggesting a potential mechanism for their cytotoxic effects. A study on novel indole derivatives incorporating a barbitone moiety revealed that all tested compounds exhibited promising DNA cleavage activities. nih.gov Another area of research has explored the DNA cleavage potential of metal complexes. For instance, ternary Co(II) complexes of 3-formylchromone have been shown to cleave DNA. jocpr.com While not direct derivatives of this compound, these findings highlight the potential for indole-containing structures to interact with and damage DNA. Furthermore, some 3-aryl-2-(benzimidazol-2-yl)acrylonitriles, which are structurally related to indole-acrylonitriles, are thought to exert their antitumor properties through DNA binding. nih.gov

Modulation of Cellular Pathways (e.g., NF-κB, Tyrosine Kinases)

Indole compounds have been shown to modulate various cellular signaling pathways that are critical for cancer cell proliferation and survival. nih.gov The transcription factor NF-κB is a key regulator of inflammation and is also implicated in cancer development and progression. Studies have shown that indole derivatives can modulate NF-κB signaling. nih.gov For example, indole-3-carbinol (B1674136) (I3C) has been observed to influence the NF-κB pathway in a cell-specific manner. nih.gov Furthermore, indole compounds are effective modulators of the downstream transcription factor NF-κB signaling, which may contribute to their ability to inhibit cancer progression. nih.gov

Tyrosine kinases are another important class of enzymes involved in cell signaling and are often dysregulated in cancer. rjptonline.org Derivatives of indole have been developed as inhibitors of various tyrosine kinases. For instance, a series of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives were designed as selective TYK2 inhibitors, with one compound exhibiting an IC50 value of 9 nM. nih.gov Additionally, indole-quinazoline hybrids have been identified as highly potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net

| Compound Type | Target Pathway/Enzyme | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Indole-3-carbinol (I3C) | NF-κB Signaling | Modulation | Not Applicable | nih.gov |

| 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivative | TYK2 Kinase | Inhibition | 9 nM | nih.gov |

| Indole-quinazoline hybrid | EGFR Tyrosine Kinase | Inhibition | Potent Inhibition | researchgate.net |

Anti-Inflammatory Propertiesjocpr.com

Chronic inflammation is a key factor in the development of many diseases. Derivatives of this compound have demonstrated promising anti-inflammatory properties. jocpr.com Research has shown that certain indolyl-3-acetonitrile derivatives can inhibit the production of key inflammatory mediators. In one study, a synthesized analog of arvelexin, an indolyl-3-acetonitrile derivative with a hydroxyl group at the C-7 position of the indole ring and an N-methyl substituent, potently inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-induced RAW 264.7 cells. nih.gov

Furthermore, indole and amide derivatives of ursolic acid have been evaluated for their anti-inflammatory potential. The indole derivatives, in particular, significantly reduced the levels of inorganic nitric oxide in the cell culture supernatant of LPS-induced RAW 264.7 macrophages compared to the parent molecule. chemrxiv.org These derivatives also led to a significant reduction in the LPS-induced upregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while upregulating the anti-inflammatory cytokine IL-10. chemrxiv.orgchemrxiv.org

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Indole derivatives have been explored for their potential in this area. A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties revealed a broad spectrum of antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against various bacteria and fungi. nih.gov For instance, indole-thiadiazole and indole-triazole derivatives showed significant activity against S. aureus with an MIC of 6.25 µg/mL. nih.gov

Another study focused on 3-alkylidene-2-indolone derivatives reported moderate to strong antibacterial activity, particularly against Gram-positive bacteria. mdpi.com Several compounds in this series demonstrated high activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with some exhibiting MIC values as low as 0.5 μg/mL, comparable to the antibiotic gatifloxacin. mdpi.com Additionally, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile was identified as a potent antimicrobial agent, suggesting its potential as a lead structure for further development. nih.gov

| Compound Derivative | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative | S. aureus | 6.25 | nih.gov |

| Indole-triazole derivative | S. aureus | 6.25 | nih.gov |

| 3-Alkylidene-2-indolone derivative (10g) | S. aureus ATCC 6538 | 0.5 | mdpi.com |

| 3-Alkylidene-2-indolone derivative (10h) | S. aureus ATCC 6538 | 0.5 | mdpi.com |

| 3-Alkylidene-2-indolone derivative (10g) | MRSA ATCC 43300 | 0.5 | mdpi.com |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | Various pathogens | Potent activity | nih.gov |

Antibacterial Efficacy (e.g., against S. Aureus, E. Coli, MRSA)

Derivatives of the indole scaffold have demonstrated notable antibacterial properties. Research into bisindole and carbazole (B46965) hybrids, which can be synthesized from indole precursors, has identified compounds with significant activity against various strains of Staphylococcus aureus (S. aureus), including methicillin-resistant S. aureus (MRSA). nih.gov For instance, certain 5-cyano substituted bisindole carbazoles have shown potent antibacterial effects, with Minimum Inhibitory Concentration (MIC) values indicating greater activity than standard antibiotics in some cases. nih.gov

Similarly, studies on 3-substituted-1H-imidazol-5-yl-1H-indoles revealed selective antimicrobial action against Gram-positive bacteria like S. aureus and MRSA, with MIC values for some compounds being as low as ≤0.25 µg/mL. mdpi.com However, these specific compounds did not show activity against Gram-negative bacteria such as Escherichia coli (E. coli). mdpi.com The encapsulation of certain antimicrobial peptides in nanoparticles has also been shown to improve their efficacy against both MRSA and E. coli O157:H7. nih.gov

| Compound Class | Bacterial Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 5-Cyano Substituted Bisindole Carbazoles | S. aureus (MSSA and MRSA strains) | MIC values of 2-8 µg/mL against various strains. | nih.gov |

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | S. aureus & MRSA | MIC values ranging from ≤0.25 µg/mL to >200 µg/mL. | mdpi.com |

| Neofusnaphthoquinone B (from endophytic fungus) | MRSA | MIC of 16 µg/mL. | mdpi.com |

Antifungal Efficacy (e.g., against C. Albicans)

The antifungal potential of indole derivatives has been well-documented, particularly against opportunistic pathogens like Candida albicans (C. albicans). Studies on 1-(1H-indol-3-yl) derivatives have shown that certain compounds exhibit fungicidal activity against various Candida species, with MICs ranging from 0.250 to 1 mg/mL. nih.gov For example, specific derivatives demonstrated complete inhibition of C. albicans strains within a concentration range of 0.250–0.500 mg/mL. nih.gov

Furthermore, new 1-halogenobenzyl-3-imidazolylmethylindole derivatives have been synthesized and evaluated for their antifungal properties. Several of these compounds exerted significant activity against C. albicans, with MIC values in the range of 1–6 μg/mL. researchgate.net The mechanism of action for some indole derivatives is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, which is crucial for fungal membrane integrity. mdpi.com

| Compound Class | Fungal Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 1-(1H-indol-3-yl) derivatives | C. albicans | 0.250–0.500 mg/mL for complete inhibition. | nih.gov |

| 1-Halogenobenzyl-3-imidazolylmethylindoles | C. albicans | 1–6 μg/mL. | researchgate.net |

| Hinokitiol (a natural compound) | C. albicans | 8.21 µg/mL. | nih.gov |

Anti-Tuberculosis Activity

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of novel anti-tubercular agents. The indole scaffold has been identified as a promising starting point for the development of such drugs. nih.gov Various indole-containing compounds have been synthesized and have shown potent activity against the H37Rv strain of M. tuberculosis. nih.gov

For example, novel 1-substituted indole-3-carboxaldehyde (B46971) thiosemicarbazones have been evaluated, with some derivatives exhibiting high potential and selective inhibition with IC50 values as low as 0.9 μg/mL. nih.gov Molecular docking studies have suggested that some pyrrolyl 1,2,4-triazole derivatives, which can be synthesized from indole precursors, may act as effective inhibitors of enoyl-ACP reductase, a key enzyme in mycobacterial cell wall synthesis. researchgate.net

| Compound Class | Target | Observed Activity | Reference |

|---|---|---|---|

| 1-Substituted indole-3-carboxaldehyde thiosemicarbazones | M. tuberculosis | IC50 values of 0.9 and 1.9 μg/mL for potent derivatives. | nih.gov |

| Pyrrolyl 1,2,4-triazole derivatives | M. tuberculosis H37Rv | MIC value of 3.125 µg/mL for promising compounds. | researchgate.net |

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione | M. tuberculosis H37Rv | MIC of 1.6 μg/mL for the most active compound. | mdpi.com |

Antiprotozoal and Antimalarial Activity (e.g., against E. Histolytica)

Indole derivatives have also been investigated for their activity against protozoan parasites. In a notable study, nitroimidazole-indole conjugates were synthesized from N-substituted-2-(3-formyl-1H-indol-1-yl) acetamide (B32628). jscimedcentral.com These compounds were screened in vitro for their antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica (E. histolytica). The results indicated that these conjugates possess antiamoebic properties, with some compounds showing promising IC50 values. jscimedcentral.com This highlights the potential of using the this compound framework to develop new treatments for amoebiasis. jscimedcentral.com

Neurological Activity Modulation and Receptor Interactions (e.g., Serotonin (B10506) Receptors, Cannabinoid Receptors)

The structural similarity of the indole ring to the neurotransmitter serotonin has made indole derivatives a focal point in neuroscience research. A series of trans-2-(indol-3-yl)cyclopropylamine derivatives were synthesized and evaluated for their affinity to various serotonin (5-HT) receptor subtypes. nih.gov While most compounds showed modest affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptors, they displayed considerably higher affinity for the 5-HT2C receptor. nih.gov The 5-fluoro-substituted derivative was particularly potent, with a Ki of 1.9 nM at the 5-HT2C receptor. nih.gov This suggests that indole-based compounds can be tailored to selectively target specific serotonin receptors, offering potential therapeutic applications for neurological and psychiatric disorders. Additionally, the endocannabinoid system, which interacts with the serotonin system, plays a crucial role in regulating neuronal excitability. nih.gov

Immunomodulatory Effects (e.g., Aryl Hydrocarbon Receptor Agonism, IL-22 Production)

Indole derivatives, particularly those derived from tryptophan metabolism by gut microbiota, are known to be ligands for the Aryl Hydrocarbon Receptor (AhR). mdpi.com The activation of AhR is linked to the production of Interleukin-22 (IL-22), a cytokine crucial for maintaining gastrointestinal barrier function. nih.govnih.gov Exogenous IL-22 treatment has been shown to alter the gut microbiome, leading to an increase in bacterially derived indole derivatives which, in turn, enhance fecal AhR activity. nih.govnih.gov This creates a host-microbiome feedback loop where indole derivatives act as signaling molecules to modulate immune responses at mucosal surfaces. nih.gov AhR has a direct role in IL-22 production by Th17 cells, highlighting the immunomodulatory potential of AhR agonists derived from indole structures. uclouvain.be

Plant Growth Regulation (e.g., Auxin-like Activity)

In the realm of agriculture, indole-based compounds are well-known for their role as plant growth regulators. Indole-3-acetic acid (IAA) is the most common natural auxin, a class of phytohormones that control various aspects of plant growth and development. frontiersin.orgresearchgate.net Indole-3-acetonitrile (IAN) is another indole derivative that has been documented as an effective plant growth regulator, and it can be converted to IAA within the plant. frontiersin.org The application of such compounds can stimulate root and fruit formation. frontiersin.org The development of new "proauxins," which are masked forms of auxins, allows for more efficient delivery to specific plant tissues, such as the hypocotyls of light-grown seedlings, to promote elongation. nih.gov This demonstrates the ongoing utility of indole derivatives in agricultural applications. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Dihydroorotate (B8406146) Dehydrogenase)